N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves multi-step organic reactions. A common approach might include:
Formation of the sulfonamide linkage: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an amine derivative.
Substitution reactions: Introducing the chloro and methyl groups through electrophilic aromatic substitution.
Acylation: The final step might involve acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenol derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution reagents: Such as nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield phenolic compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe to study biological processes.
Medicine: Potentially as an antimicrobial or anti-inflammatory agent.
Industry: In the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial growth by interfering with enzyme activity or cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
N-(4-Chlorophenyl)-2-methyl-4-nitrobenzenesulfonamide: Another sulfonamide with similar structural features.
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-2-[N-(4-METHYLPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(N-(4-methoxyphenyl)sulfonyl-4-methylanilino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-16-4-7-19(8-5-16)26(31(28,29)21-11-9-20(30-3)10-12-21)15-23(27)25-22-13-6-18(24)14-17(22)2/h4-14H,15H2,1-3H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKWEAUYHXRQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)C)S(=O)(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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